4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide
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Overview
Description
4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide is a synthetic organic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiprotozoal, and anticancer properties. The unique structure of this compound makes it a valuable compound for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Nitroimidazole Core: The synthesis begins with the nitration of imidazole to form 5-nitroimidazole.
Thiazole Ring Formation: The 5-nitroimidazole is then reacted with a thioamide to form the thiazole ring.
Chlorobenzyl Substitution: Finally, the chlorobenzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chlorobenzyl group can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.
Scientific Research Applications
4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiprotozoal properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide involves its interaction with cellular components. The nitro group is believed to undergo bioreduction within the cell, leading to the formation of reactive intermediates that can damage DNA and other cellular structures. This results in the inhibition of cell growth and proliferation, making it effective against various microorganisms and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole, used for treating protozoal infections.
Ornidazole: Another nitroimidazole with antiprotozoal activity.
Uniqueness
4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide is unique due to its specific structure, which combines a nitroimidazole core with a thiazole ring and a chlorobenzyl group. This unique combination of functional groups contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-5-nitroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c13-9-3-1-8(2-4-9)7-20-10-11(16(17)18)15-5-6-19-12(15)14-10/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPARCXSUJZBOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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